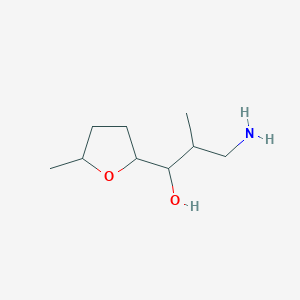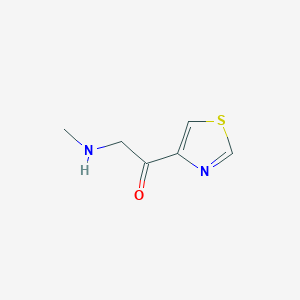
3-(2-Hydroxybutyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxybutyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a hydroxybutyl group attached to the piperidinone ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybutyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of piperidin-2-one with 2-bromobutanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the piperidinone attacks the carbon atom of the bromobutanol, resulting in the formation of the desired product.
Another method involves the reduction of 3-(2-oxobutyl)piperidin-2-one using a suitable reducing agent such as sodium borohydride. This reduction process converts the carbonyl group into a hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxybutyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, reaction with acyl chlorides can yield esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 3-(2-Oxobutyl)piperidin-2-one.
Reduction: 3-(2-Aminobutyl)piperidin-2-one.
Substitution: 3-(2-Acylbutyl)piperidin-2-one.
Scientific Research Applications
3-(2-Hydroxybutyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxybutyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the piperidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidin-2-one: Lacks the hydroxybutyl group, resulting in different chemical properties.
3-(2-Oxobutyl)piperidin-2-one: Contains a carbonyl group instead of a hydroxyl group, affecting its reactivity.
3-(2-Aminobutyl)piperidin-2-one: Contains an amino group, leading to different biological activities.
Uniqueness
3-(2-Hydroxybutyl)piperidin-2-one is unique due to the presence of the hydroxybutyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(2-hydroxybutyl)piperidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-2-8(11)6-7-4-3-5-10-9(7)12/h7-8,11H,2-6H2,1H3,(H,10,12) |
InChI Key |
MKBBHTKNQGEZBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1CCCNC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13164075.png)


![N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)








